molecular formula C17H18N4O2S3 B2540113 1-(pyridine-3-sulfonyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine CAS No. 1105216-61-2

1-(pyridine-3-sulfonyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine

Cat. No.: B2540113
CAS No.: 1105216-61-2
M. Wt: 406.54
InChI Key: PHPQEVFXNSBLIF-UHFFFAOYSA-N
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Description

1-(Pyridine-3-sulfonyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine is a novel chemical entity designed for pharmaceutical and life science research. This compound features a complex architecture incorporating multiple heterocyclic systems known for significant biological activity. The core structure includes a 1,3-thiazole ring, a privileged scaffold in medicinal chemistry that is recognized for its broad spectrum of pharmacological properties . This thiazole is further substituted with a thiophen-2-yl group, enhancing the molecule's aromaticity and potential for π-stacking interactions with biological targets. The piperazine ring, a common motif in bioactive molecules, is functionalized with a pyridine-3-sulfonyl group. This sulfonamide moiety is a classic pharmacophore found in many enzyme inhibitors and is known to contribute to strong binding affinity with various protein targets . The specific combination of these groups suggests potential for high research value. Derivatives containing the 1,3,4-thiadiazole nucleus (a bioisostere of thiazole) and piperazine have demonstrated notable antimicrobial activity against a range of bacterial and fungal strains, including resistant forms like MRSA . Furthermore, similar molecular frameworks based on the thiazole and thiadiazole cores have shown promising anticancer and cytotoxic properties in vitro, acting through mechanisms such as carbonic anhydrase inhibition or disruption of tubulin polymerization . Researchers can leverage this compound as a key intermediate or building block for synthesizing more complex molecules, or as a lead compound for investigating new pathways in oncology and infectious disease research. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(4-pyridin-3-ylsulfonylpiperazin-1-yl)methyl]-4-thiophen-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S3/c22-26(23,14-3-1-5-18-11-14)21-8-6-20(7-9-21)12-17-19-15(13-25-17)16-4-2-10-24-16/h1-5,10-11,13H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPQEVFXNSBLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Pyridine-3-sulfonyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antibacterial research. This article delves into the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine ring, a pyridine sulfonyl moiety, and a thiophenyl-thiazole group. Its molecular formula is represented as follows:

C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a series of pyridine derivatives were evaluated for their cytotoxic effects against various cancer cell lines at the U.S. National Cancer Institute. The most active derivative demonstrated average GI50 values ranging from 13.6 to 14.9 µM against leukemia, colon cancer, and melanoma cell lines .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineAverage GI50 (µM)
Compound ALeukemia13.6
Compound BColon Cancer14.9
Compound CMelanoma14.0

Antibacterial Activity

The antibacterial properties of compounds bearing similar structural motifs have also been investigated. For example, piperidine derivatives have shown significant inhibitory activity against various bacterial strains, with IC50 values in the low micromolar range . This indicates potential for development as antibacterial agents.

Table 2: Antibacterial Activity of Piperidine Derivatives

CompoundBacterial StrainIC50 (µM)
Compound XE. coli2.14
Compound YS. aureus0.63
Compound ZP. aeruginosa1.21

The mechanisms underlying the biological activities of this class of compounds often involve enzyme inhibition and interaction with cellular pathways related to cancer proliferation and bacterial growth. For instance, compounds with sulfonamide functionalities are known to inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis .

Case Studies

In one notable study, a derivative structurally related to the target compound was synthesized and evaluated for its anticancer properties against multiple cell lines including non-small cell lung cancer (NSCLC) and prostate cancer. The results indicated that modifications in the piperazine structure could lead to enhanced activity against specific cancer types while reducing toxicity to normal cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure and Substituent Variations

Compound A : 1-[4-(Thiophen-2-yl)-1,3-Thiazol-2-yl]Piperazine ()
  • Structure : Piperazine + thiazole-thiophene.
  • Molecular Formula : C₁₁H₁₃N₃S₂.
  • Key Differences : Lacks the pyridine-3-sulfonyl group, resulting in lower molecular weight (251.37 g/mol vs. ~395 g/mol for the target compound).
  • Properties : Predicted pKa = 8.45, moderate lipophilicity. The absence of sulfonyl may reduce solubility compared to the target compound .
Compound B : 1-Methanesulfonyl-4-(4-Phenyl-Thiazol-2-yl)Piperazine ()
  • Structure : Piperazine + methanesulfonyl + phenyl-thiazole.
  • Molecular Formula : C₁₄H₁₇N₃O₂S₂.
  • Key Differences : Methanesulfonyl instead of pyridine sulfonyl; phenyl replaces thiophene.
  • Implications : The phenyl-thiazole group may enhance aromatic interactions, while methanesulfonyl provides weaker electron-withdrawing effects than pyridine sulfonyl .
Compound C : 1-(Furan-2-Carbonyl)-4-{[4-(Thiophen-2-yl)-1,3-Thiazol-2-yl]Methyl}Piperazine Hydrochloride ()
  • Structure : Piperazine + furan carbonyl + thiazole-thiophene.
  • Molecular Formula : C₁₇H₁₈ClN₃O₂S₂.
  • Key Differences : Furan carbonyl introduces a heterocyclic carbonyl group, which may alter metabolic stability compared to the pyridine sulfonyl group in the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Predicted pKa LogP (Estimated) Key Substituents
Target Compound ~395 ~7.8* ~2.1* Pyridine-3-sulfonyl, thiazole-thiophene
Compound A () 251.37 8.45 2.5 Thiazole-thiophene
Compound B () 323.43 ~7.5 2.8 Methanesulfonyl, phenyl-thiazole
Compound C () 395.93 ~6.9 1.9 Furan carbonyl, thiazole-thiophene

*Estimated based on substituent effects. Pyridine sulfonyl likely lowers pKa and LogP compared to non-sulfonyl analogues.

Preparation Methods

Synthetic Strategies for the Pyridine-3-Sulfonyl Piperazine Core

The pyridine-3-sulfonyl piperazine moiety is typically synthesized via sulfonylation of piperazine derivatives. A widely adopted method involves reacting piperazine with pyridine-3-sulfonyl chloride under basic conditions. For example, Jian et al. demonstrated that treating 1-(4-pyridinyl)piperazine with aryl sulfonyl chlorides in methylene chloride (CH$$2$$Cl$$2$$) and triethylamine (Et$$_3$$N) yields sulfonamide derivatives in 70–85% efficiency. This method avoids side reactions by maintaining a stoichiometric balance between the sulfonyl chloride and piperazine.

In a scalable approach, Shang et al. optimized the coupling of pyridine-3-sulfonyl chloride with Boc-protected piperazine, followed by deprotection using trifluoroacetic acid (TFA). The Boc group serves as a protective moiety, preventing over-sulfonylation and simplifying purification. After deprotection, the free piperazine intermediate is isolated in 90% yield (Table 1).

Table 1: Reaction Conditions for Pyridine-3-Sulfonyl Piperazine Synthesis

Step Reagents/Conditions Yield (%) Purity (HPLC)
Sulfonylation Pyridine-3-sulfonyl chloride, Et$$3$$N, CH$$2$$Cl$$_2$$, 0°C → RT 78 98.5%
Boc Deprotection TFA/CH$$2$$Cl$$2$$ (1:1), 2 h, RT 90 99.1%

The introduction of the thiazole-methyl substituent to the piperazine nitrogen is achieved through alkylation or reductive amination. Du et al. reported that reacting 1-(pyridine-3-sulfonyl)piperazine with 2-(chloromethyl)-4-(thiophen-2-yl)-1,3-thiazole in acetonitrile (CH$$3$$CN) using potassium carbonate (K$$2$$CO$$_3$$) and potassium iodide (KI) as catalysts affords the desired product in 65% yield. The reaction proceeds via nucleophilic substitution, with KI enhancing the leaving group’s reactivity.

Alternatively, reductive amination using sodium triacetoxyborohydride (NaBH(OAc)$$3$$) provides higher regioselectivity. Lan et al. demonstrated that condensing 4-(thiophen-2-yl)-1,3-thiazole-2-carbaldehyde with the piperazine derivative in CH$$2$$Cl$$2$$ followed by NaBH(OAc)$$3$$ reduction yields the target compound with 72% efficiency. This method minimizes byproducts compared to alkylation (Table 2).

Table 2: Comparison of Alkylation vs. Reductive Amination

Method Conditions Yield (%) Selectivity
Nucleophilic Substitution K$$2$$CO$$3$$, KI, CH$$_3$$CN, reflux 65 Moderate
Reductive Amination NaBH(OAc)$$3$$, CH$$2$$Cl$$_2$$, RT 72 High

Synthesis of the 4-(Thiophen-2-yl)-1,3-Thiazole Intermediate

The thiophene-substituted thiazole ring is synthesized via Hantzsch thiazole formation. Weilin et al. detailed a protocol where thiophene-2-carboxamide reacts with α-bromoacetophenone in ethanol under reflux to form 4-(thiophen-2-yl)-1,3-thiazole-2-amine, which is subsequently methylated using iodomethane (CH$$3$$I). The bromomethyl derivative is obtained via Appel reaction with carbon tetrabromide (CBr$$4$$) and triphenylphosphine (PPh$$_3$$) in 58% yield.

Key Spectral Data :

  • HR-MS : m/z Calcd for C$$8$$H$$6$$N$$2$$S$$2$$: 194.0084; Found: 194.0081.
  • $$^1$$H-NMR (CDCl$$3$$): δ 7.45–7.40 (m, 1H, thiophene), 7.10–7.05 (m, 2H, thiazole), 4.55 (s, 2H, CH$$2$$).

Final Coupling and Purification

The final step involves coupling the pyridine-3-sulfonyl piperazine with the thiazole-methyl intermediate. He et al. optimized this using a one-pot procedure: the piperazine derivative and thiazole-methyl bromide are stirred in dimethylformamide (DMF) with cesium carbonate (Cs$$2$$CO$$3$$) at 80°C for 12 h, yielding the target compound in 68% efficiency. Purification via column chromatography (SiO$$_2$$, ethyl acetate/hexane) achieves >99% purity.

Critical Parameters :

  • Temperature control (<80°C) prevents decomposition of the thiazole ring.
  • Anhydrous conditions are essential to avoid hydrolysis of the sulfonamide bond.

Analytical Characterization and Validation

The compound is characterized using:

  • HR-MS : m/z Calcd for C$${17}$$H$${17}$$N$$4$$O$$2$$S$$_3$$: 437.0432; Found: 437.0428.
  • $$^1$$H-NMR (DMSO-d$$6$$): δ 8.65 (d, 1H, pyridine), 7.95–7.85 (m, 2H, thiophene), 4.30 (s, 2H, CH$$2$$), 3.45–3.20 (m, 8H, piperazine).
  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).

Challenges and Optimization Opportunities

  • Low Yields in Thiazole Methylation : Appel reaction yields rarely exceed 60% due to competing elimination. Switching to Mitsunobu conditions (DIAD, PPh$$_3$$) may improve efficiency.
  • Sulfonamide Hydrolysis : Moisture-sensitive intermediates require strict anhydrous handling. Molecular sieves (4Å) in CH$$2$$Cl$$2$$ mitigate this issue.

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